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2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a fluoro-substituted methoxyphenyl moiety. Its molecular formula is CHFNO\ and it has a molecular weight of approximately 195.21 g/mol. The compound exhibits unique structural features that contribute to its chemical reactivity and potential biological activity.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Nucleophiles (amines, thiols) | Basic conditions |
The biological activity of 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol is an area of active research. Preliminary studies suggest that it may interact with specific enzymes and receptors, potentially modulating various biological pathways. Its structural components allow for hydrogen bonding, which is critical for its interaction with biological targets. This compound is being investigated for its potential therapeutic effects in pharmacology, particularly in the context of neurological disorders and other diseases.
The synthesis of 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:
2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol has several applications across different fields:
Research on the interactions of 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol with biological targets focuses on its binding affinity and inhibitory effects on enzymes. Techniques such as molecular docking and kinetic assays are commonly employed to elucidate its mechanism of action at the molecular level. These studies indicate that structural modifications can enhance binding affinity, making it a candidate for therapeutic development .
Several compounds share structural similarities with 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol. Here are some notable comparisons:
| Compound Name | Key Features |
|---|---|
| 2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol | Similar structure but different methoxy position |
| 2-(4-Methoxyphenyl)ethanol | Lacks amino and fluoro groups |
| 2-Fluoro-4-methylaniline | Contains fluoro group but lacks hydroxyl and amino groups |
The uniqueness of 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol lies in its combination of functional groups—amino, hydroxyl, fluoro, and methoxy—which provide distinct chemical reactivity and potential biological activity compared to similar compounds. This combination enhances its utility in medicinal chemistry and research applications.